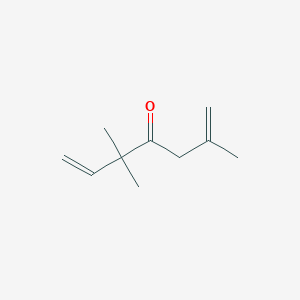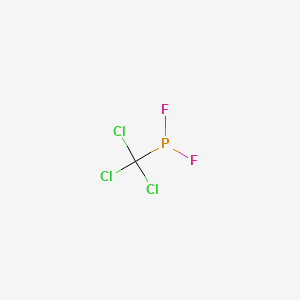
Phosphonous difluoride, (trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonous difluoride, (trichloromethyl)-, with the molecular formula CCl₃F₂P, is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two fluorine atoms and a trichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
Phosphonous difluoride, (trichloromethyl)-, can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphine with fluorinating agents such as hydrogen fluoride or antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{CCl}_3\text{P} + 2\text{HF} \rightarrow \text{CCl}_3\text{PF}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of phosphonous difluoride, (trichloromethyl)-, often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous chemicals involved. The process may include steps such as purification and distillation to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phosphonous difluoride, (trichloromethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various phosphonic and phosphine derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
Phosphonous difluoride, (trichloromethyl)-, has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which phosphonous difluoride, (trichloromethyl)-, exerts its effects involves interactions with various molecular targets. The phosphorus atom can form bonds with different atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Phosphonous difluoride, (trichloromethyl)-, can be compared with other similar compounds such as:
Phosphonous difluoride, (methyl)-: This compound has a methyl group instead of a trichloromethyl group.
Phosphonous difluoride, (ethyl)-: This compound has an ethyl group instead of a trichloromethyl group.
The uniqueness of phosphonous difluoride, (trichloromethyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
特性
CAS番号 |
1112-03-4 |
|---|---|
分子式 |
CCl3F2P |
分子量 |
187.34 g/mol |
IUPAC名 |
difluoro(trichloromethyl)phosphane |
InChI |
InChI=1S/CCl3F2P/c2-1(3,4)7(5)6 |
InChIキー |
RVKKPWGBSJIGAT-UHFFFAOYSA-N |
正規SMILES |
C(P(F)F)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


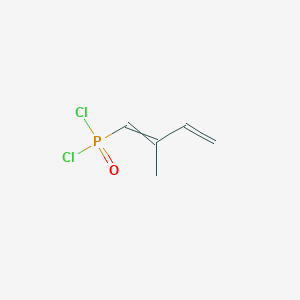
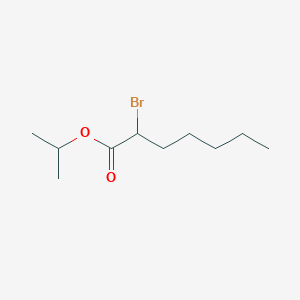

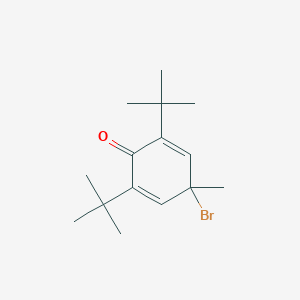
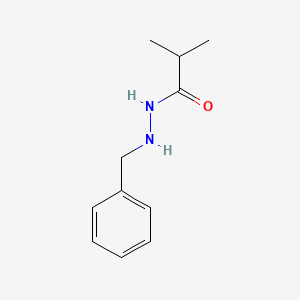
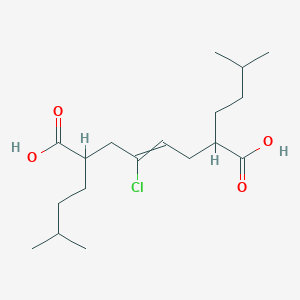
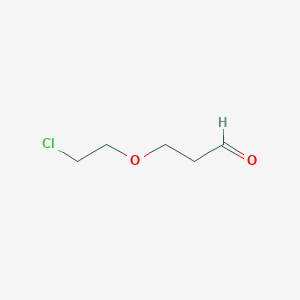
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)

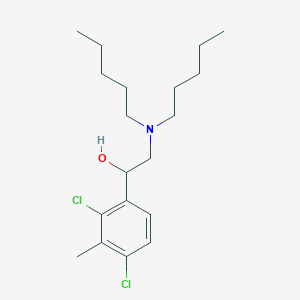
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)

